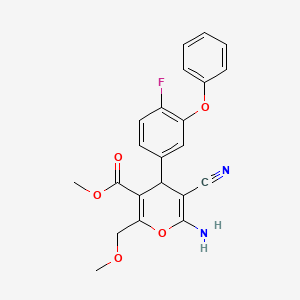
methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and ketones in the presence of a base.
Introduction of Functional Groups: The amino, cyano, and carboxylate groups are introduced through nucleophilic substitution reactions. For example, the amino group can be introduced using an amine, while the cyano group can be added using a cyanide source.
Fluorination and Phenoxy Substitution: The fluorine and phenoxy groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. Its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking makes it a candidate for designing inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate exerts its effects depends on its application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
相似化合物的比较
Similar Compounds
Methyl 6-amino-5-cyano-4-phenyl-2-(methoxymethyl)-4H-pyran-3-carboxylate:
Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate: Similar but lacks the phenoxy group, which could affect its biological activity and chemical properties.
Uniqueness
The presence of both fluorine and phenoxy groups in methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, potentially enhancing its utility in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
分子式 |
C22H19FN2O5 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
methyl 6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-2-(methoxymethyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O5/c1-27-12-18-20(22(26)28-2)19(15(11-24)21(25)30-18)13-8-9-16(23)17(10-13)29-14-6-4-3-5-7-14/h3-10,19H,12,25H2,1-2H3 |
InChI 键 |
BQGAGJYCNCWSST-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Hydroxymethyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]butane-1,2,3,4-tetrol](/img/structure/B11604825.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11604827.png)
![1-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B11604832.png)
![2-methyl-3-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B11604838.png)
![13-(4-methylphenyl)-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11604848.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11604860.png)
![3,4,11-trimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11604870.png)
![ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11604880.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11604883.png)
![N-(4-fluorophenyl)-2-(3-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11604889.png)
![methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11604891.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11604909.png)
![5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11604910.png)
![5-(3,4-dimethoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11604913.png)
